molecular formula C13H13ClFNO3S2 B2388529 3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1351618-33-1

3-chloro-4-fluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No. B2388529
CAS RN: 1351618-33-1
M. Wt: 349.82
InChI Key: JUBVGPXWMJHPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is likely a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . The presence of a thiophene ring, a sulfur-containing heterocycle, could potentially contribute to its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of chloro, fluoro, and hydroxy substituents on the benzene ring would significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions typical of sulfonamides, halogenated compounds, and thiophenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like sulfonamide and hydroxy could increase its solubility in polar solvents .

Scientific Research Applications

  • Enzyme Inhibition Studies :

    • Benzenesulfonamide derivatives, including compounds structurally similar to the one , have been investigated for their inhibitory activity against enzymes like kynurenine 3-hydroxylase and carbonic anhydrase (CA) (Röver et al., 1997), (Gul et al., 2016). These studies are crucial for understanding the role of these enzymes in physiological and pathological processes.
  • Anticancer and Antimicrobial Properties :

    • Research has been conducted on benzenesulfonamide derivatives for their potential anticancer and antimicrobial activities. Some studies have identified specific derivatives as promising leads for novel anticancer agents (Gul et al., 2016), (Kumar et al., 2014).
  • Photodynamic Therapy for Cancer :

    • Benzenesulfonamide derivatives have been used in the synthesis of compounds for photodynamic therapy applications, specifically in treating cancer. The photophysical properties of these compounds play a significant role in their effectiveness as photosensitizers (Pişkin et al., 2020).
  • Cyclooxygenase Inhibition and Anti-Inflammatory Activity :

    • Some benzenesulfonamide derivatives have been studied for their cyclooxygenase inhibitory activities, which are relevant for developing anti-inflammatory drugs (Pal et al., 2003).
  • Fluorometric Sensing Applications :

    • Certain benzenesulfonamide derivatives, including those with structural similarities to the compound , have been used in the development of fluorometric sensors for detecting metal ions like Hg2+, showcasing their potential in environmental and analytical chemistry (Bozkurt & Gul, 2018).
  • Herbicide Development :

    • Research on benzenesulfonamide derivatives has also extended into the field of agriculture, particularly in the development of selective herbicides for crops like cereals (Sweetser et al., 1982).
  • Synthetic Applications and Polymorphism Studies :

    • The study of benzenesulfonamide derivatives in synthetic chemistry, including their use in preparing other complex molecules, and investigating their polymorphic behaviors has been an area of interest (Familoni, 2002), (Terada et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides are often used as antimicrobial agents, and thiophene derivatives have been reported to possess a wide range of therapeutic properties .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The compound could potentially be studied for various applications in medicinal chemistry, given the known biological activity of sulfonamides and thiophene derivatives .

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO3S2/c1-13(17,12-3-2-6-20-12)8-16-21(18,19)9-4-5-11(15)10(14)7-9/h2-7,16-17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBVGPXWMJHPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.